![molecular formula C12H13N5OS B2862634 N-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097862-82-1](/img/structure/B2862634.png)
N-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine is a complex organic compound that features a unique combination of thiazole, azetidine, and pyridazine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that the thiazole ring, a key component of this compound, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be key in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological activities . For example, they have been found to have antiviral activity, with some derivatives showing inhibitory activity against influenza A .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities . For instance, some derivatives have shown significant analgesic and anti-inflammatory activities .
Action Environment
The solubility of thiazole derivatives in various solvents could potentially be influenced by environmental factors such as temperature and ph .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Azetidine Ring Formation: The azetidine ring can be formed by cyclization reactions involving β-amino alcohols or β-amino acids.
Pyridazine Ring Formation: The pyridazine ring is often synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
N-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazines.
Substitution: Various substituted azetidines.
科学研究应用
N-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
相似化合物的比较
Similar Compounds
N-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine: shares structural similarities with other thiazole, azetidine, and pyridazine derivatives.
Thiazole Derivatives: Compounds such as 4-methylthiazole and 2-aminothiazole.
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid.
Pyridazine Derivatives: Compounds such as pyridazine-3-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c1-8-11(19-7-13-8)12(18)17-5-9(6-17)15-10-3-2-4-14-16-10/h2-4,7,9H,5-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPOENMUNFOJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CC(C2)NC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
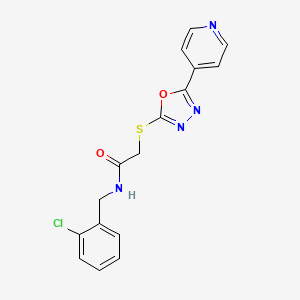
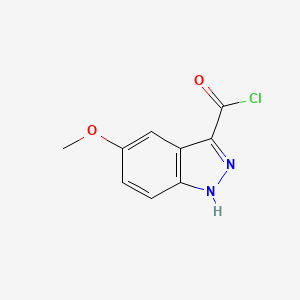
![3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2862553.png)
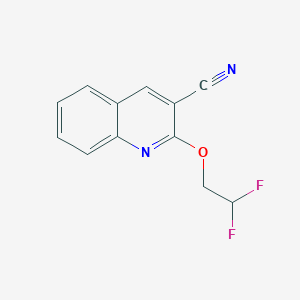
![N-[5-Methyl-2-(oxan-4-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2862556.png)
![4-butoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide](/img/structure/B2862557.png)
![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2862559.png)
![2-Methyl-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2862564.png)
![2-(phenylformamido)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide](/img/structure/B2862566.png)
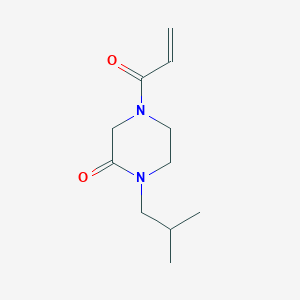
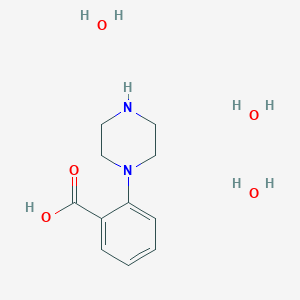
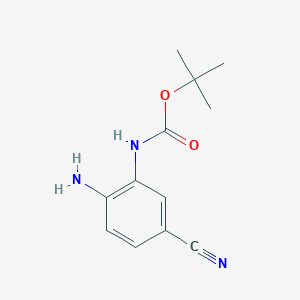
![(2E)-3-[1-(2-cyanoethyl)-1H-indol-3-yl]acrylic acid](/img/structure/B2862570.png)
![2-[12-chloro-7-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol](/img/structure/B2862574.png)
